molecular formula C14H21NO2 B1619278 N,N-Diisopropyl-4-methoxybenzamide CAS No. 79606-43-2

N,N-Diisopropyl-4-methoxybenzamide

Cat. No.: B1619278
CAS No.: 79606-43-2
M. Wt: 235.32 g/mol
InChI Key: IZNMHGFRJFLYSK-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-methoxybenzamide is an organic compound with the molecular formula C14H21NO2. It is a benzamide derivative characterized by the presence of two isopropyl groups attached to the nitrogen atom and a methoxy group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropyl-4-methoxybenzamide can be synthesized through the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. The reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . This method is efficient and selective, avoiding the use of transition metal catalysts or organometallic reagents.

Industrial Production Methods

Industrial production of this compound typically involves the use of activated amides and organometallic reagents. The process may include steps such as nucleophilic acyl substitution reactions, which are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Diisopropyl-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diisopropyl-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diisopropyl-4-methoxybenzamide is unique due to its specific structural features, such as the presence of two isopropyl groups and a methoxy group.

Properties

IUPAC Name

4-methoxy-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)12-6-8-13(17-5)9-7-12/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNMHGFRJFLYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877625
Record name BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79606-43-2
Record name 4-Methoxy-N,N-bis(isopropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 79606-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZAMIDE, 4-METHOXY-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropyl-4-methoxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9CC95HW3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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